molecular formula C17H15BrN2OS B6137214 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide

4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide

Cat. No. B6137214
M. Wt: 375.3 g/mol
InChI Key: KEAFEAYBDHCNDT-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinoline-based antimalarial drugs. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of malaria. BMQ has shown promising results in laboratory experiments, and its mechanism of action has been extensively studied.

Scientific Research Applications

4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of other diseases, such as cancer and tuberculosis.

Mechanism of Action

The mechanism of action of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kills the parasite.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have low toxicity in laboratory experiments, and it does not appear to have any significant adverse effects on the liver or kidneys. However, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.

Advantages and Limitations for Lab Experiments

One advantage of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its derivatives. Another area of interest is the optimization of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide's antimalarial activity through the modification of its chemical structure. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-bromoacetophenone with 2-methylquinoline to form 4-bromo-2-methylquinoline. This intermediate is then reacted with ethyl acetoacetate to form 4-bromo-5-ethyl-2-methylquinoline. The final step involves the reaction of 4-bromo-5-ethyl-2-methylquinoline with thiophene-2-carboxylic acid to form 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.

properties

IUPAC Name

4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-3-15-12(18)9-16(22-15)17(21)20-14-8-10(2)19-13-7-5-4-6-11(13)14/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAFEAYBDHCNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=CC(=NC3=CC=CC=C32)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide

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